(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Overview
Description
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid typically involves the hydrogenation of aromatic precursors or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of 1,3-cyclohexadiene-1,3-dicarboxylic acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexane-1,3-dicarboxylic anhydride.
Reduction: Reduction reactions can convert it into cyclohexane-1,3-dimethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Cyclohexane-1,3-dicarboxylic anhydride.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Another positional isomer with different chemical properties.
Cyclohexane-1,3-dimethanol: A reduced form of the compound.
Uniqueness
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry makes it a valuable compound for studying chiral effects in various applications.
Properties
IUPAC Name |
(1S,3S)-cyclohexane-1,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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